N-(3,5-Dichloro-4-methoxyphenyl)-2-hydroxy-5-nitrobenzamide
Description
N-(3,5-Dichloro-4-methoxyphenyl)-2-hydroxy-5-nitrobenzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core substituted with dichloro, methoxy, hydroxy, and nitro groups, contributing to its distinct chemical properties and reactivity.
Properties
CAS No. |
62047-49-8 |
|---|---|
Molecular Formula |
C14H10Cl2N2O5 |
Molecular Weight |
357.1 g/mol |
IUPAC Name |
N-(3,5-dichloro-4-methoxyphenyl)-2-hydroxy-5-nitrobenzamide |
InChI |
InChI=1S/C14H10Cl2N2O5/c1-23-13-10(15)4-7(5-11(13)16)17-14(20)9-6-8(18(21)22)2-3-12(9)19/h2-6,19H,1H3,(H,17,20) |
InChI Key |
OVOJJDFRKAQMEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dichloro-4-methoxyphenyl)-2-hydroxy-5-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of 3,5-dichloro-4-methoxyaniline followed by acylation with 2-hydroxybenzoic acid. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and acyl chlorides for the acylation step.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and catalytic processes are often employed to enhance efficiency and reduce environmental impact. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dichloro-4-methoxyphenyl)-2-hydroxy-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(3,5-Dichloro-4-methoxyphenyl)-2-hydroxy-5-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(3,5-Dichloro-4-methoxyphenyl)-2-hydroxy-5-nitrobenzamide involves its interaction with specific molecular targets. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxy and methoxy groups may also contribute to its binding affinity with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-4-methoxyphenylboronic acid
- (3,5-Dichloro-4-methoxyphenyl)methanol
- Thiazole derivatives
Uniqueness
N-(3,5-Dichloro-4-methoxyphenyl)-2-hydroxy-5-nitrobenzamide stands out due to its combination of functional groups, which impart unique reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification to enhance its properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
